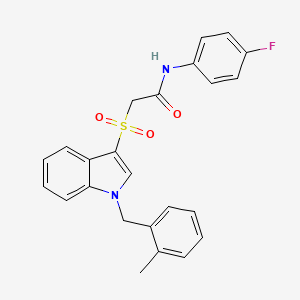

2-Methyl-4-(pyridin-4-yl)thiazole hydrobromide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“2-Methyl-4-(pyridin-4-yl)thiazole hydrobromide” is a chemical compound with the molecular formula C9H9BrN2S and a molecular weight of 257.15016 . It is a derivative of thiazole, a heterocyclic compound that contains a five-membered ring with three carbon atoms, one sulfur atom, and one nitrogen atom .

Synthesis Analysis

The synthesis of thiazole derivatives, including “this compound”, often involves complex chemical reactions. For instance, a study reported the synthesis and structural characterization of N-(6-methoxypyridin-3-yl)-4-(pyridin-2-yl)thiazol-2-amine mono-hydrobromide monohydrate . Another study described the synthesis of a target compound optimized by reduction and nucleophilic substitution reaction with 2-nitropyridine as raw material .Molecular Structure Analysis

The molecular structure of “this compound” is characterized by the presence of a thiazole ring, a pyridine ring, and a methyl group . The crystal structures of similar compounds show similar molecular conformations but different sites of protonation and thus distinctly different intermolecular hydrogen bonding patterns .Aplicaciones Científicas De Investigación

Anticancer Potential

2-Methyl-4-(pyridin-4-yl)thiazole hydrobromide derivatives have shown promising anticancer properties. A study by Ivasechko et al. (2022) synthesized novel pyridine-thiazole hybrid molecules and tested their cytotoxic action against various cancer cell lines. The derivatives exhibited high antiproliferative activity, particularly against leukemia cells, suggesting their potential as anticancer agents (Ivasechko et al., 2022).

Histone Lysine Demethylase Inhibition

Bavetsias et al. (2016) reported the discovery of N-substituted 4-(pyridin-2-yl)thiazole-2-amine derivatives as potent inhibitors of JmjC histone N-methyl lysine demethylase. These derivatives showed potential in modulating epigenetic processes, which is crucial in the development of new therapeutic strategies (Bavetsias et al., 2016).

Role in Thiazole Biosynthesis

Thiazole biosynthesis, crucial for thiamin pyrophosphate synthesis in organisms, involves compounds like this compound. Godoi et al. (2006) described the structure of the THI1 protein from Arabidopsis thaliana, which plays a role in thiazole biosynthesis (Godoi et al., 2006).

Anti-Inflammatory and Antioxidant Activities

Chaban et al. (2019) explored the anti-inflammatory and antioxidant activities of thiazolo[4,5-b]pyridine derivatives. These compounds showed significant in vivo anti-inflammatory action and in vitro antioxidant activity, highlighting their potential therapeutic applications (Chaban et al., 2019).

Anticancer Activity in Multicomponent Reactions

Altug et al. (2011) developed a series of thiazolo[3,2-a]pyridines using a multicomponent reaction. One compound in particular showed promising anticancer activity across a range of cancer cell lines (Altug et al., 2011).

Divalent N(I) Character and Tautomerism

Bhatia et al. (2013) analyzed the divalent N(I) character and dynamic tautomerism in N-(pyridin-2-yl)thiazol-2-amine. This study provides insights into the electron distribution and tautomeric preferences, which are key in understanding the chemical behavior of these compounds (Bhatia et al., 2013).

Anti-Inflammatory and Analgesic Effects

Ranga et al. (2013) synthesized a series of pyridine derivatives of thiazolidin-4-ones and evaluated them for their anti-inflammatory and analgesic effects. Some compounds exhibited significant activity, offering potential for therapeutic use (Ranga et al., 2013).

Antibacterial and Antioxidant Activities

Bhoi et al. (2016) synthesized novel ethyl 2-methyl-4-(pyridin-2-yl)-4H-benzo[4,5]thiazolo[3,2-a]pyrimidine-3-carboxylate derivatives. These compounds were characterized for their antibacterial and antioxidant activities, as well as their antitubercular activity against Mycobacterium tuberculosis (Bhoi et al., 2016).

Mecanismo De Acción

Target of Action

2-Methyl-4-(pyridin-4-yl)thiazole hydrobromide, also known as 4-(2-METHYL-THIAZOL-4-YL)-PYRIDINE HYDROBROMATE, is a compound that belongs to the class of thiazole derivatives . Thiazoles are found in many potent biologically active compounds, such as sulfathiazole (antimicrobial drug), Ritonavir (antiretroviral drug), Abafungin (antifungal drug), Bleomycine, and Tiazofurin (antineoplastic drug)

Mode of Action

Thiazole derivatives are known to exhibit a broad spectrum of pharmacological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects . The compound’s interaction with its targets and any resulting changes would depend on the specific biological activity it exhibits.

Biochemical Pathways

Thiazolo[4,5-b]pyridines, a class of compounds to which this compound belongs, have been reported to possess a broad spectrum of pharmacological activities . These activities suggest that the compound could potentially affect a variety of biochemical pathways.

Result of Action

Thiazole derivatives are known to exhibit a broad spectrum of pharmacological activities , suggesting that the compound could potentially have a variety of molecular and cellular effects.

Propiedades

IUPAC Name |

2-methyl-4-pyridin-4-yl-1,3-thiazole;hydrobromide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N2S.BrH/c1-7-11-9(6-12-7)8-2-4-10-5-3-8;/h2-6H,1H3;1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NWDRJCKTYBHLKP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=CS1)C2=CC=NC=C2.Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9BrN2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

257.15 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(2-Ethylbenzo[d]thiazol-6-yl)(3-((4-methoxyphenyl)sulfonyl)azetidin-1-yl)methanone](/img/structure/B2820544.png)

![N-(3-chlorophenyl)-2-((8-ethyl-3-(p-tolyl)-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)acetamide](/img/structure/B2820551.png)

![N-(2,5-dimethoxyphenyl)-2-{[7-(3,4-dimethylphenyl)-8-oxo-7,8-dihydro[1,2,4]triazolo[4,3-a]pyrazin-3-yl]thio}butanamide](/img/structure/B2820554.png)

![(1,3-dioxoisoindol-2-yl)methyl 2-[[(E)-2-(4-methylphenyl)ethenyl]sulfonylamino]acetate](/img/structure/B2820555.png)

![Cyclopropyl[5-(trifluoromethyl)pyridin-2-yl]methanamine dihydrochloride](/img/structure/B2820558.png)

![2-[(3-Ethoxypropanoyl)amino]benzoic acid](/img/structure/B2820559.png)